Cas no 2248334-72-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate structure
2248334-72-5 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate
CAS No:2248334-72-5
MF:C23H15N3O5
Molecular Weight:413.382305383682
CID:6598020
PubChem ID:165732174

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate
    • 2248334-72-5
    • EN300-6524650
    • インチ: 1S/C23H15N3O5/c27-21-18-8-1-2-9-19(18)22(28)26(21)31-23(29)15-6-5-7-17(12-15)30-14-16-13-25-11-4-3-10-20(25)24-16/h1-13H,14H2
    • InChIKey: XMKBVTKQBBQILH-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)CC1=CN2C=CC=CC2=N1

計算された属性

  • 精确分子量: 413.10117059g/mol
  • 同位素质量: 413.10117059g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 691
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 90.2Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6524650-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate
2248334-72-5 95.0%
1.0g
$457.0 2025-03-13
Enamine
EN300-6524650-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate
2248334-72-5 95.0%
0.5g
$438.0 2025-03-13
Enamine
EN300-6524650-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate
2248334-72-5 95.0%
0.1g
$402.0 2025-03-13
Enamine
EN300-6524650-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate
2248334-72-5 95.0%
5.0g
$1322.0 2025-03-13
Enamine
EN300-6524650-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate
2248334-72-5 95.0%
0.25g
$420.0 2025-03-13
Enamine
EN300-6524650-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate
2248334-72-5 95.0%
0.05g
$383.0 2025-03-13
Enamine
EN300-6524650-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate
2248334-72-5 95.0%
2.5g
$894.0 2025-03-13
Enamine
EN300-6524650-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate
2248334-72-5 95.0%
10.0g
$1962.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate (CAS No. 2248334-72-5) in Modern Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate, identified by its CAS number 2248334-72-5, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a complex architecture of fused rings and functional groups, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and structural versatility.

At the core of this compound's appeal lies its unique scaffold, which combines an isoindole core with a benzoate moiety linked through an imidazo[1,2-a]pyridine intermediate. The presence of these heterocyclic systems suggests a rich interplay of electronic and steric properties, which can be exploited for modulating biological targets. Specifically, the 1,3-dioxo group introduces electrophilic centers that may participate in nucleophilic addition reactions, while the methoxy substituent on the benzoate ring provides a hydrophilic balance to the overall molecule.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such complex molecules. Studies using molecular docking simulations have shown that derivatives of this class exhibit promising interactions with various protein targets, including kinases and transcription factors implicated in cancer progression. The imidazo[1,2-a]pyridine segment, in particular, has been identified as a key pharmacophore in several FDA-approved drugs, underscoring its therapeutic relevance.

In light of these findings, researchers have been exploring synthetic routes to optimize the yield and purity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({imidazo[1,2-a]pyridin-2-yl}methoxy)benzoate. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the intricate framework with high enantioselectivity. These techniques not only enhance the efficiency of production but also allow for the introduction of structural variations to fine-tune biological activity.

The potential therapeutic applications of this compound are further highlighted by its ability to cross the blood-brain barrier (BBB), a critical factor for treating neurological disorders. Preclinical studies have demonstrated that analogs with similar scaffolds can penetrate the BBB effectively, suggesting that CAS No. 2248334-72-5 may serve as a lead compound for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease. The dihydro moiety in the isoindole ring may contribute to reducing lipophilicity while maintaining sufficient solubility for oral administration.

Moreover, the compound's stability under various physiological conditions makes it a promising candidate for further development. Spectroscopic analyses indicate that it maintains structural integrity in both aqueous and organic environments, which is essential for formulation into drug products. Additionally, its resistance to degradation by common metabolic enzymes suggests a prolonged half-life upon administration.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is paramount for advancing this compound into clinical trials. Manufacturers must adhere to stringent quality control measures to guarantee consistency and safety across batches. Collaborative efforts between synthetic chemists and analytical scientists are crucial for developing robust analytical methods to monitor key impurities and degradation products.

The integration of machine learning algorithms into drug discovery pipelines has also accelerated the process of identifying promising derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{(imidazo[1,2-a]pyridin-2-yl)methoxy}benzoate. By leveraging large datasets of chemical structures and biological responses, researchers can predict novel analogs with enhanced potency and reduced toxicity before conducting expensive wet-lab experiments. This approach aligns with the broader trend toward precision medicine, where individual patient responses are taken into account during drug development.

In conclusion,CAS No. 2248334-72-5 represents a structurally complex yet biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties and functional groups positions it as a valuable scaffold for designing next-generation therapeutics targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated,imidazo[1,2-a]pyridine-based compounds like this one will remain at the forefront of medicinal chemistry innovation.

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